2-[[2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C29H24N4O3S3 and its molecular weight is 572.72. The purity is usually 95%.
BenchChem offers high-quality 2-[[2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Boc-NH-PEG2-CH2COOH is employed as a building block for drug delivery systems. Its polyamidoamine (PAMAM) dendritic structure allows for the modification of large polymer scaffolds. Researchers use it to enhance drug solubility, stability, and targeted delivery to specific tissues or cells .
- In a study by Kasralikar et al., novel indolyl and oxochromenyl xanthenone derivatives, including Boc-NH-PEG2-CH2COOH, were investigated for their anti-HIV-1 potential. Molecular docking studies revealed promising interactions with viral proteins, suggesting its potential as an anti-HIV agent .
- Boc-NH-PEG2-CH2COOH serves as a versatile reagent in organic synthesis. Its functional groups allow for efficient coupling reactions, protecting group strategies, and the creation of complex molecules. Researchers utilize it to build diverse chemical structures .
- Due to its amphiphilic nature, Boc-NH-PEG2-CH2COOH finds applications in materials science. It can modify surfaces, enhance biocompatibility, and stabilize nanoparticles. Researchers explore its use in coatings, drug-loaded nanoparticles, and tissue engineering scaffolds .
- Boc-NH-PEG2-CH2COOH is valuable for bioconjugation and protein modification. Its amino and carboxylic acid functionalities allow researchers to attach it to proteins, peptides, or other biomolecules. This enables controlled drug release, protein labeling, and targeted therapies .
- In polymer chemistry, Boc-NH-PEG2-CH2COOH contributes to the design of functional polymers. Its hydrophilic and hydrophobic segments can be incorporated into polymer chains, affecting properties like solubility, mechanical strength, and drug release kinetics .
Drug Delivery Systems (DDS)
Anti-HIV-1 Agents
Organic Synthesis
Materials Science
Bioconjugation and Protein Modification
Polymer Chemistry
Mechanism of Action
Target of Action
The compound “2-[[2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxamide” would interact with specific proteins or enzymes in the body, which are its primary targets. These targets play crucial roles in various biological processes.
properties
IUPAC Name |
2-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O3S3/c30-25(35)20-15-22(17-9-3-1-4-10-17)39-26(20)31-23(34)16-37-29-32-27-24(19-13-7-8-14-21(19)38-27)28(36)33(29)18-11-5-2-6-12-18/h1-6,9-12,15H,7-8,13-14,16H2,(H2,30,35)(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZPLAQAOADTSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)NC5=C(C=C(S5)C6=CC=CC=C6)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.